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Compound of Interest

Compound Name: 2',3,5,7-Tetrahydroxyflavanone

CAS No.: 31477-95-9

Cat. No.: B150676

Get Quote

Compound Identity & Structural Significance[1][2][3]
[4]

IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one[1]

Molecular Formula: C₁₅H₁₂O₆[1]

Molecular Weight: 288.25 g/mol [1][2]

Class: Dihydroflavonol (3-hydroxyflavanone)[1]

Key Structural Feature: The presence of a hydroxyl group at the C-3 position (aliphatic ring)

and the C-2' position (B-ring).[1] The 2'-substitution creates a distinct steric and electronic

environment compared to the common 4'-OH isomers.

Mass Spectrometry (MS) Profiling[4][6]
Mass spectrometry provides the first line of evidence for the molecular weight and the

substitution pattern of the A and B rings. For flavonoids, the Retro-Diels-Alder (RDA) cleavage
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is the primary diagnostic fragmentation pathway.[1]

Fragmentation Logic (ESI-MS/MS)
In Negative Electrospray Ionization (ESI-), the deprotonated molecular ion [M-H]⁻ (m/z 287) is

observed.[1] Upon collision-induced dissociation (CID), the C-ring undergoes RDA cleavage.[1]

Precursor Ion:m/z 287[1]

Primary Mechanism: Cleavage of bonds C1-C2 and C3-C4.[1]

Diagnostic Ions:

A-Ring Fragment (¹³A⁻): Derived from the phloroglucinol moiety (5,7-dihydroxy).[1]

Expected m/z ~151/153.[1]

B-Ring Fragment (¹³B⁻): Derived from the 2'-hydroxystyrene moiety.[1] Expected m/z

~121.[1]

Visualization: RDA Fragmentation Pathway
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Figure 1: Proposed fragmentation pathway for 2',3,5,7-Tetrahydroxyflavanone showing the

diagnostic Retro-Diels-Alder cleavage.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][4][6][7][8][9][10][11]
NMR is the definitive method for establishing the 2'-substitution and the relative

stereochemistry of the C-ring (C2/C3).

Experimental Parameters
Solvent: DMSO-d₆ (Preferred for hydroxyl proton resolution) or Methanol-d₄.[1]

Frequency: 500 MHz (¹H), 125 MHz (¹³C).[1]

Temperature: 298 K.[1]

¹H NMR Data Analysis
The spectrum is characterized by three distinct spin systems:

A-Ring (AM System): Meta-coupled protons H-6 and H-8.[1]

C-Ring (AX System): Trans-diaxial coupling between H-2 and H-3.[1]

B-Ring (ABCD System): The 2'-OH substitution creates an unsymmetrical four-spin system,

unlike the AA'BB' system of 4'-OH isomers.[1]

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)
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Position δH (ppm) Multiplicity J (Hz) Interpretation

2 5.30 - 5.45 d 11.5

H-2 (trans-

diaxial).[1] Large

J confirms 2,3-

trans

stereochemistry.

3 4.60 - 4.75 dd 11.5, 5.0
H-3. Coupled to

H-2 and 3-OH.

6 5.85 - 5.95 d 2.0
A-Ring.[1] Meta-

coupling to H-8.

8 5.90 - 6.00 d 2.0
A-Ring.[1] Meta-

coupling to H-6.

3' 6.80 - 6.90 dd 8.0, 1.0

B-Ring.[1] Ortho

to 2'-OH.[1]

Shielded.

4' 7.15 - 7.25 td 7.5, 1.5

B-Ring.[3][1][4]

[5] Para to 2'-

OH.

5' 6.85 - 6.95 td 7.5, 1.0
B-Ring.[1] Meta

to 2'-OH.

6' 7.35 - 7.45 dd 7.5, 1.5

B-Ring.[1]

Deshielded by C-

ring attachment.

5-OH ~11.90 s -

Chelated

hydroxyl (H-bond

to C=O).[1]

¹³C NMR Data Analysis
Key diagnostic peaks include the carbonyl (C-4) and the aliphatic carbons of the C-ring.[1]

Table 2: ¹³C NMR Chemical Shift Assignments
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Position δC (ppm) Type Interpretation

4 196.5 C=O[1] Carbonyl ketone.

2 78.5 - 80.0 CH

Deshielded by ether

oxygen and phenyl

ring.[1]

3 71.0 - 72.5 CH
Aliphatic hydroxyl

carbon.[1]

2' 155.0 - 156.0 C-OH
Oxygenated aromatic

carbon (B-ring).[1]

5, 7 163.0 - 167.0 C-OH
Oxygenated aromatic

carbons (A-ring).[1]

Visualization: HMBC Connectivity Logic
Heteronuclear Multiple Bond Correlation (HMBC) is required to link the B-ring to the C-ring (H-2

correlations) and verify the 2'-position.[1]

Legend: HMBC Correlations
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Figure 2: Key HMBC correlations establishing the connectivity of the C-ring to the B-ring.

Experimental Protocol: Isolation & Analysis
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To generate the data above, the following rigorous protocol ensures sample integrity and

spectral resolution.

Sample Preparation for NMR[7]
Mass Requirement: 2–5 mg of purified compound.

Solvent: 0.6 mL DMSO-d₆ (99.9% D).[1]

Note: Avoid CDCl₃ as polyhydroxy flavonoids often exhibit poor solubility and broad -OH

signals in chloroform.

Tube: 5 mm high-precision NMR tube.

Temperature Equilibration: Allow sample to equilibrate at 298 K for 5 minutes inside the

probe to prevent convection currents.

Instrument Parameters (500 MHz)
Pulse Sequence:zg30 (30° excitation pulse).

Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons).

Scans (NS): 64 (for ¹H), 1024+ (for ¹³C).[1]

Spectral Width: 12 ppm (¹H), 220 ppm (¹³C).[1]

Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for ¹H to enhance signal-to-noise

without compromising coupling constant resolution.

Structure Validation Workflow
Check H-2/H-3 Coupling: If J < 4 Hz, the compound is the cis-isomer (less common).[1] If J >

10 Hz, it is the trans-isomer (target).[1]

Verify B-Ring Pattern: Look for the 4-spin system. If the pattern is symmetric (AA'BB'), the

sample is likely the 4'-OH isomer (Dihydrokaempferol), not the 2'-OH target.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b150676/docs#technical-guide-spectroscopic-
characterization-of-2-3-5-7-tetrahydroxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b150676/docs#technical-guide-spectroscopic-characterization-of-2-3-5-7-tetrahydroxyflavanone
https://www.benchchem.com/product/b150676/docs#technical-guide-spectroscopic-characterization-of-2-3-5-7-tetrahydroxyflavanone
https://www.benchchem.com/product/b150676?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

